(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
CP 96345, also known as (2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a non-peptide antagonist of the neurokinin-1 receptor. This compound is known for its ability to inhibit the binding of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 96345 involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the diphenylmethyl group.
- Attachment of the methoxyphenylmethyl group.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of CP 96345 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
CP 96345 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly on the aromatic rings, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various analogs and derivatives of CP 96345, each with potentially different biological activities .
Scientific Research Applications
CP 96345 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating neurogenic inflammation and pain pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving substance P, such as chronic pain and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin-1 receptor
Mechanism of Action
CP 96345 exerts its effects by binding to the neurokinin-1 receptor, thereby inhibiting the action of substance P. This inhibition prevents the downstream signaling pathways associated with pain and inflammation. The compound’s interaction with the receptor involves specific binding sites and conformational changes that block the receptor’s activity .
Comparison with Similar Compounds
Similar Compounds
CP 96344: An inactive enantiomer of CP 96345, used as a control in experiments.
Aprepitant: Another neurokinin-1 receptor antagonist used clinically for preventing chemotherapy-induced nausea and vomiting.
L-733,060: A potent and selective neurokinin-1 receptor antagonist with similar applications
Uniqueness
CP 96345 is unique due to its specific stereochemistry and high selectivity for the neurokinin-1 receptor. Its ability to inhibit substance P without affecting other receptors makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNYLINBEZROPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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